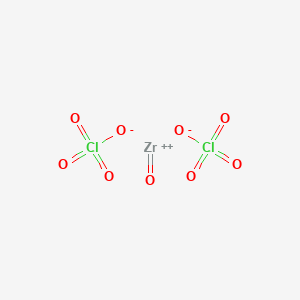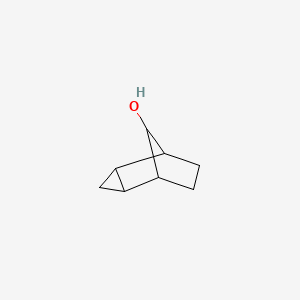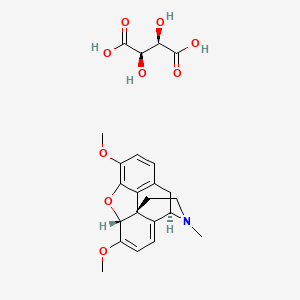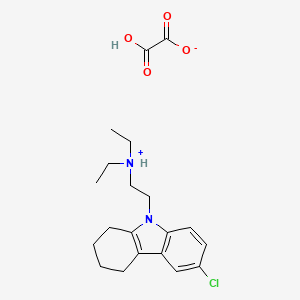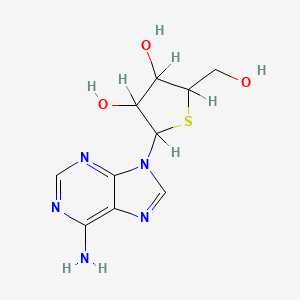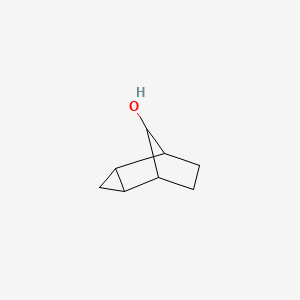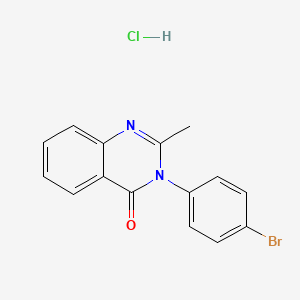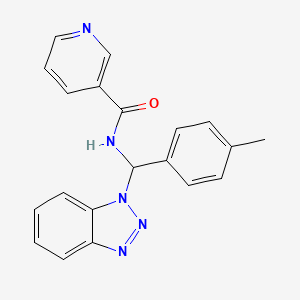![molecular formula C18H21N2O9S- B13730830 2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate CAS No. 207613-07-8](/img/structure/B13730830.png)
2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) is a complex organic compound that features a carboxymethyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxymethyl Group: This step may involve carboxylation reactions using reagents such as chloroacetic acid.
Coupling Reactions: The final step often involves coupling the pyrrolidine ring with the carboxymethyl group under specific reaction conditions, such as the presence of catalysts and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry
In industrial applications, the compound may be used in the synthesis of specialty chemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism of action of N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH)
- N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-ETH)
- N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-PROP)
Uniqueness
The uniqueness of N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
207613-07-8 |
|---|---|
Molecular Formula |
C18H21N2O9S- |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14N2O6.C7H8O3S/c14-8-2-3-9(15)13(8)5-1-4-12(6-10(16)17)7-11(18)19;1-6-2-4-7(5-3-6)11(8,9)10/h2-3H,1,4-7H2,(H,16,17)(H,18,19);2-5H,1H3,(H,8,9,10)/p-1 |
InChI Key |
WRLONHPTPXRPQG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=O)N(C1=O)CCCN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


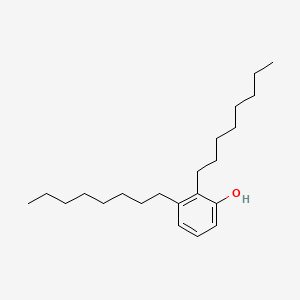
![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)
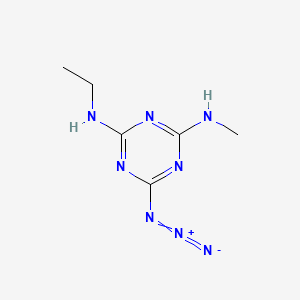
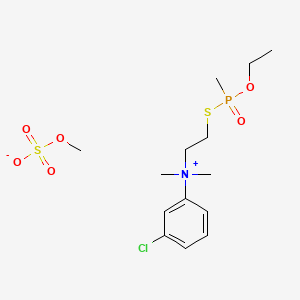
![4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid](/img/structure/B13730764.png)
